heptanoyl-CoA

Catalog No.
S641926
CAS No.
17331-97-4
M.F
C28H48N7O17P3S
M. Wt
879.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
heptanoyl-CoA

CAS Number

17331-97-4

Product Name

heptanoyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptanethioate

Molecular Formula

C28H48N7O17P3S

Molecular Weight

879.7 g/mol

InChI

InChI=1S/C28H48N7O17P3S/c1-4-5-6-7-8-19(37)56-12-11-30-18(36)9-10-31-26(40)23(39)28(2,3)14-49-55(46,47)52-54(44,45)48-13-17-22(51-53(41,42)43)21(38)27(50-17)35-16-34-20-24(29)32-15-33-25(20)35/h15-17,21-23,27,38-39H,4-14H2,1-3H3,(H,30,36)(H,31,40)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

CHVYGJMBUXUTSX-SVHODSNWSA-N

SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound heptanoyl-CoA is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Heptanoyl-Coenzyme A is a medium-chain fatty acyl-Coenzyme A, characterized by the presence of a heptanoyl group. Its chemical formula is C28H48N7O17P3SC_{28}H_{48}N_{7}O_{17}P_{3}S and it has a molecular weight of approximately 865.68 g/mol . Heptanoyl-Coenzyme A is formed through the condensation of coenzyme A with heptanoic acid, a seven-carbon saturated fatty acid. This compound plays a pivotal role in various metabolic pathways, particularly in fatty acid metabolism and energy production.

, primarily in the context of fatty acid metabolism. The general reaction for its formation can be summarized as follows:

Fatty Acid+Coenzyme A+ATPAcyl CoA+AMP+PPi\text{Fatty Acid}+\text{Coenzyme A}+\text{ATP}\rightarrow \text{Acyl CoA}+\text{AMP}+\text{PPi}

Heptanoyl-Coenzyme A is involved in various biological processes, including:

  • Fatty Acid Oxidation: It serves as an intermediate in the beta-oxidation pathway, where fatty acids are broken down to generate acetyl-Coenzyme A for energy production.
  • Synthesis of Lipids: Heptanoyl-Coenzyme A contributes to the synthesis of complex lipids and plays a role in membrane biogenesis.
  • Metabolic Regulation: It can influence metabolic pathways by acting as a signaling molecule or as a substrate for other bio

Heptanoyl-Coenzyme A can be synthesized through various methods:

  • Direct Condensation: The most common method involves the direct condensation of heptanoic acid with coenzyme A in the presence of ATP and suitable enzymes like acyl-CoA synthetase.
  • Chemical Synthesis: Synthetic routes may also involve chemical modifications of simpler acyl-CoA derivatives, although enzymatic synthesis is more prevalent due to its specificity and efficiency.

Heptanoyl-Coenzyme A has several applications in biochemistry and medicine:

  • Research Tool: It is used as a substrate in studies investigating fatty acid metabolism and enzyme kinetics.
  • Clinical Research: Understanding its role may provide insights into metabolic disorders related to fatty acid oxidation.
  • Biotechnology: Heptanoyl-Coenzyme A can be utilized in the production of biofuels and bioplastics through microbial fermentation processes.

Studies have investigated the interactions of heptanoyl-Coenzyme A with various enzymes and metabolic pathways. For instance, it has been shown to interact with enzymes involved in fatty acid oxidation and lipid synthesis. These interactions are crucial for maintaining cellular energy balance and lipid homeostasis.

Heptanoyl-Coenzyme A shares structural similarities with other acyl-Coenzymes, particularly those derived from medium-chain fatty acids. Below are some similar compounds:

Compound NameChemical FormulaUnique Features
Acetyl-Coenzyme AC23H38N7O17P3SC_{23}H_{38}N_{7}O_{17}P_{3}SShortest chain, key metabolic intermediate
Butyryl-Coenzyme AC24H42N7O17P3SC_{24}H_{42}N_{7}O_{17}P_{3}SDerived from butyric acid, involved in lipid metabolism
Hexanoyl-Coenzyme AC27H46N7O17P3SC_{27}H_{46}N_{7}O_{17}P_{3}SOne carbon shorter than heptanoyl, similar metabolic roles
Octanoyl-Coenzyme AC29H50N7O17P3SC_{29}H_{50}N_{7}O_{17}P_{3}SOne carbon longer, important in medium-chain fatty acid metabolism

Uniqueness of Heptanoyl-Coenzyme A

Heptanoyl-Coenzyme A is unique due to its specific chain length, which allows it to participate effectively in metabolic pathways that are distinct from those involving shorter or longer chain acyl-Coenzymes. Its role as an intermediate in both energy production and lipid synthesis highlights its importance in cellular metabolism.

XLogP3

-3.2

Wikipedia

Heptanoyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 02-18-2024

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